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molecular formula C6H5Cl2NO B1369905 (2,3-Dichloro-4-pyridinyl)methanol CAS No. 329794-25-4

(2,3-Dichloro-4-pyridinyl)methanol

Cat. No. B1369905
M. Wt: 178.01 g/mol
InChI Key: YGXNHZDMSWZUTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06586424B2

Procedure details

2,3-Dichloro-N-methyl-isonicotinamide (0.353 g, 1.72 mmol) was stirred in 6 mL DCM (not quite homogeneous). tBuONO (0.412 mL, 3.44 mmol) was added followed by the addition of two drops of TFA. After 3 h an additional 0.600 mL tBuONO (5.00 mmol) and three drops TFA were added. The resulting solution was stirred an additional 16 h. An additional 0.400 mL tBuONO (3.34 mmol) and 2 drops TFA were added. After an additional 4.5 h an 0.600 mL tBuONO (5.00 mmol) and 3 drops TFA were added. The reaction was stirred 3 days and was quenched with half-sat sat NaHCO3 (aq). The mixture was extracted 3× with DCM. The organic phases were dried over Na2SO4, filtered, and concentrated. The slightly impure N-nitrosoamide (0.425 g, 1.82 mmol) was stirred in 5 mL THF. NaBH4 (0.137 g, 3.63 mmol) was added and after 2 h the reaction was slowly quenched with 1M HCl until the bubbling stopped. The solution pH was adjusted to pH 9 with Na2CO3 (s). The mixture was extracted 3× with EtOAc. The organic phases were dried over Na2SO4, filtered, and concentrated to afford the titled compound in good purity. 1H NMR (CDCl3) δ 8.32 (d, 1H, J=4.8 Hz), 7.51 (d, 1H, J=5.0 Hz), 4.82 (s, 2H), 2.34 (bs, 1H).
Quantity
0.353 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
N-nitrosoamide
Quantity
0.425 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.137 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([Cl:12])=[C:4]([CH:9]=[CH:10][N:11]=1)[C:5](NC)=[O:6].N([NH-])=O.[BH4-].[Na+]>C(Cl)Cl.C(O)(C(F)(F)F)=O.C1COCC1>[Cl:1][C:2]1[C:3]([Cl:12])=[C:4]([CH2:5][OH:6])[CH:9]=[CH:10][N:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.353 g
Type
reactant
Smiles
ClC=1C(=C(C(=O)NC)C=CN1)Cl
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
N-nitrosoamide
Quantity
0.425 g
Type
reactant
Smiles
N(=O)[NH-]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.137 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(=O)(C(F)(F)F)O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(=O)(C(F)(F)F)O
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(=O)(C(F)(F)F)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(=O)(C(F)(F)F)O

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution was stirred an additional 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
tBuONO (0.412 mL, 3.44 mmol) was added
STIRRING
Type
STIRRING
Details
The reaction was stirred 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
was quenched with half-sat
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted 3× with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phases were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
was slowly quenched with 1M HCl until the bubbling
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted 3× with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phases were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=NC=CC(=C1Cl)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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